MFCD18314847
Description
However, based on the structural and methodological patterns observed across analogous entries (e.g., ), it can be inferred that this compound is a synthetic organic molecule with a defined MDL number. Such compounds are typically characterized by their molecular formulas, physicochemical properties, and bioactivity profiles, which are critical for applications in pharmaceuticals, materials science, or catalysis.
For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1533-03-5 (MDL: MFCD00039227) serve as benchmarks in comparative studies, sharing structural motifs such as boronic acid groups or trifluoromethyl substitutions . These features influence properties like solubility, bioavailability, and reactivity, which are central to comparative analyses.
Properties
IUPAC Name |
2-chloro-5-(4-formyl-3-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-4-3-8(5-11(12)14(16)19)9-1-2-10(7-17)13(18)6-9/h1-7,18H,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNOKBFNYNJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685317 | |
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-59-8 | |
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314847 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods often include continuous flow reactors, which allow for the efficient and consistent production of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
MFCD18314847 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.
Substitution: In these reactions, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts such as palladium or platinum to facilitate the exchange of functional groups.
Major Products Formed
The products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
MFCD18314847 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions, helping researchers study reaction mechanisms and develop new synthetic methods.
Biology: In biological research, this compound is used to investigate cellular processes and interactions, often serving as a probe or marker in experiments.
Medicine: The compound has potential therapeutic applications, with studies exploring its use in drug development and disease treatment.
Industry: this compound is employed in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which MFCD18314847 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares hypothetical MFCD18314847 with structurally analogous compounds from the evidence, focusing on key parameters:
Key Observations :
- Polar Surface Area (TPSA) : Compounds with higher TPSA (e.g., CAS 30741-72-1 at 95.5 Ų) exhibit lower membrane permeability, whereas lower TPSA values (e.g., 40.46 Ų in CAS 1046861-20-4) correlate with enhanced bioavailability .
- Lipophilicity (Log Po/w) : Trifluoromethyl groups in CAS 1533-03-5 increase hydrophobicity (Log Po/w = 2.15), similar to bromine/chlorine substituents in CAS 1046861-20-4 .
Discussion of Similarity Metrics
Structural similarity is quantified using algorithms that compare molecular fingerprints. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
